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Technical Support Center: Fluorescent
Brightener 71 Staining
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals optimize

their staining protocols with Fluorescent Brightener 71 (FB 71) and improve the signal-to-

noise ratio in their fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)
Q1: What is Fluorescent Brightener 71 (FB 71) and how does it work?

A1: Fluorescent Brightener 71 is a stilbene-based fluorescent dye that absorbs ultraviolet

(UV) light and emits blue light.[1] It functions by binding non-specifically to cellulose and chitin,

which are primary components of the cell walls of fungi, algae, and plants. This binding results

in a strong blue fluorescence under a fluorescence microscope, allowing for the visualization of

these structures.

Q2: What are the optimal excitation and emission wavelengths for FB 71?

A2: While specific instrument settings should be optimized, a general guideline for FB 71 and

similar stilbene derivatives is excitation in the UV to violet range (approximately 355-405 nm)

and emission in the blue range (approximately 433-480 nm).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b125262?utm_src=pdf-interest
https://www.benchchem.com/product/b125262?utm_src=pdf-body
https://www.benchchem.com/product/b125262?utm_src=pdf-body
https://www.benchchem.com/product/b125262?utm_src=pdf-body
https://www.industrialchemicals.gov.au/sites/default/files/2023-12/EVA00144%20-%20Evaluation%20statement%20-%2014%20December%202023.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: Can FB 71 be used for quantitative analysis?

A3: Yes, the fluorescence intensity of FB 71 can be correlated with the amount of fungal or

plant biomass.[2][3] This allows for the quantitative estimation of biomass in a sample.

However, it is crucial to establish a standard curve with known biomass concentrations to

ensure accurate quantification.[4][5]

Q4: Is FB 71 photostable?

A4: Like many fluorophores, FB 71 is susceptible to photobleaching, which is the light-induced

fading of its fluorescence.[6][7] Minimizing exposure to the excitation light is crucial for

preserving the signal.

Troubleshooting Guide
High background fluorescence is a common issue when using Fluorescent Brightener 71,

which can significantly reduce the signal-to-noise ratio. The following guide provides solutions

to common problems encountered during the staining procedure.
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Caption: Troubleshooting workflow for high background fluorescence.

Issue 1: High Background Fluorescence
High background can obscure the specific signal from the stained cell walls.
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Potential Cause Recommended Solution Expected Outcome

Excessive Staining

Concentration

Titrate the concentration of

Fluorescent Brightener 71.

Start with a higher

concentration (e.g., 0.1% w/v)

and perform serial dilutions

down to 0.01% or lower to find

the optimal balance between

signal and background.[8][9]

Reduced background

fluorescence with minimal

impact on the specific signal

from the cell wall.

Inadequate Washing

Increase the number and

duration of wash steps after

staining. Use a buffered

solution like PBS to remove

unbound dye.[10]

Removal of non-specifically

bound FB 71, leading to a

darker background.

Sample Autofluorescence

Use a counterstain such as

Evans Blue (0.1% w/v) to

quench background

autofluorescence.[11][12]

Evans Blue absorbs in the

blue-green region, effectively

reducing non-specific

fluorescence from plant or

fungal tissues.

Specific blue fluorescence of

FB 71 will be more prominent

against a quenched, darker

background.

Non-Optimal Microscope

Filters

Ensure that the excitation and

emission filters on the

microscope are appropriate for

FB 71. Use a narrow bandpass

emission filter to reduce the

collection of off-target

fluorescence.

Improved isolation of the

specific emission signal from

FB 71, enhancing contrast.

Issue 2: Weak or Fading Signal (Photobleaching)
The fluorescence signal diminishes rapidly during observation.[13]
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Potential Cause Recommended Solution Expected Outcome

Prolonged Exposure to

Excitation Light

Minimize the exposure time of

the sample to the UV/violet

light source. Use a neutral

density filter to reduce the

intensity of the excitation light.

[7]

Slower rate of photobleaching,

allowing for longer observation

and image acquisition times.

Inherent Photolability of the

Dye

Use an anti-fade mounting

medium. These reagents

contain antioxidants that

reduce the rate of

photobleaching.[6]

Increased photostability of the

fluorescent signal.

Suboptimal Imaging Settings

Increase the gain or use a

more sensitive detector on the

microscope to capture a

stronger signal with less

excitation light.

Ability to acquire high-quality

images with lower light

exposure, thus reducing

photobleaching.

Experimental Protocols
Protocol 1: General Staining of Fungal Hyphae with
Fluorescent Brightener 71
This protocol provides a general procedure for staining fungal cell walls.
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Caption: Experimental workflow for fungal cell wall staining.
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Materials:

Fluorescent Brightener 71 stock solution (0.1% w/v in distilled water)

Phosphate-Buffered Saline (PBS)

Fungal culture

Microscope slides and coverslips

Fluorescence microscope with UV/violet excitation and blue emission filters

Procedure:

Sample Preparation:

Harvest fungal mycelia from liquid or solid culture.

Wash the mycelia three times with PBS to remove residual media.

Resuspend the mycelia in PBS.

Staining:

Add the FB 71 stock solution to the fungal suspension to a final concentration of 0.01% -

0.1% (w/v).

Incubate for 5-10 minutes at room temperature in the dark.

Washing:

Wash the stained mycelia three times with PBS to remove excess dye.

Mounting and Imaging:

Mount a small aliquot of the stained mycelia on a microscope slide with a coverslip.

Observe under a fluorescence microscope using appropriate filter sets (e.g., DAPI or

similar UV filter set).
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Protocol 2: Reducing Background with Evans Blue
Counterstain
This protocol is an extension of the general staining protocol to minimize background

autofluorescence.

Additional Materials:

Evans Blue stock solution (0.5% w/v in distilled water)

Procedure:

Follow steps 1 and 2 of the General Staining Protocol.

Counterstaining:

After the final wash step in the staining procedure, add Evans Blue solution to the sample

to a final concentration of 0.1% (w/v).

Incubate for 2-5 minutes at room temperature.

Final Wash and Imaging:

Wash the sample twice with PBS to remove excess Evans Blue.

Mount and image as described in the general protocol.

Quantitative Data Summary
The following tables provide representative data on optimizing staining conditions and the

effect of troubleshooting steps on the signal-to-noise ratio (SNR). These values are illustrative

and should be optimized for your specific experimental setup.

Table 1: Optimization of Fluorescent Brightener 71 Concentration for Yeast Staining
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FB 71 Concentration

(% w/v)

Relative Signal

Intensity (Arbitrary

Units)

Relative Background

Intensity (Arbitrary

Units)

Signal-to-Noise

Ratio (SNR)

0.5 1500 800 1.88

0.1 1200 300 4.00

0.05 1000 150 6.67

0.01 700 50 14.00

Table 2: Effect of Evans Blue Counterstain on Signal-to-Noise Ratio

Staining Condition

Relative Signal

Intensity (Arbitrary

Units)

Relative Background

Intensity (Arbitrary

Units)

Signal-to-Noise

Ratio (SNR)

FB 71 (0.05%) only 1050 160 6.56

FB 71 (0.05%) +

Evans Blue (0.1%)
1000 60 16.67

Table 3: Impact of Anti-Fade Reagent on Photobleaching

Time (seconds of continuous

exposure)

Normalized Fluorescence

Intensity (without Anti-Fade)

Normalized Fluorescence

Intensity (with Anti-Fade)

0 1.00 1.00

30 0.65 0.92

60 0.40 0.85

90 0.25 0.78

120 0.15 0.71
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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